Fdu-PB-22

描述

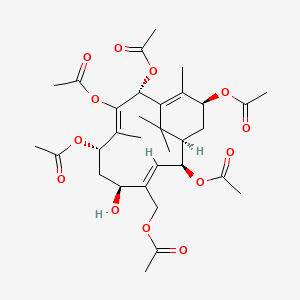

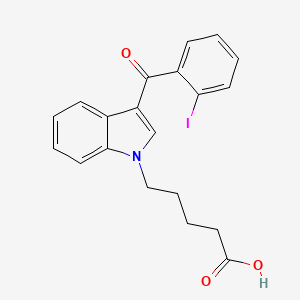

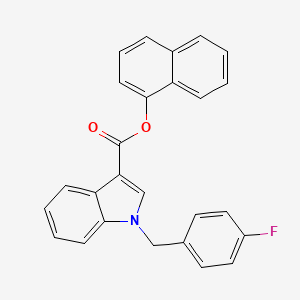

Fdu-PB-22 is a derivative of JWH-018, which is presumed to be a potent agonist of the CB1 receptor . It has been sold online as a designer drug . The formal name of Fdu-PB-22 is 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, 1-naphthalenyl ester .

Synthesis Analysis

Fdu-PB-22 and FUB-PB-22 were rapidly metabolized in human liver microsomes with half-lives of 12.4 and 11.5 min, respectively . In human hepatocyte samples, seven metabolites for both compounds were identified, generated by ester hydrolysis and further hydroxylation and/or glucuronidation .

Molecular Structure Analysis

The molecular formula of Fdu-PB-22 is C26H18FNO2 . It has an average mass of 395.425 Da and a monoisotopic mass of 395.132172 Da .

Chemical Reactions Analysis

Both Fdu-PB-22 and FUB-PB-22 were rapidly metabolized in human liver microsomes . In human hepatocyte samples, seven metabolites for both compounds were identified, generated by ester hydrolysis and further hydroxylation and/or glucuronidation .

Physical And Chemical Properties Analysis

Fdu-PB-22 is a crystalline solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 611.6±40.0 °C at 760 mmHg, and a flash point of 323.7±27.3 °C . It has a molar refractivity of 115.7±0.5 cm3 .

科学研究应用

人体对Fdu-PB-22的代谢:Diao等人(2016年)的研究调查了人类肝细胞中Fdu-PB-22的代谢。他们发现Fdu-PB-22被迅速代谢,半衰期为12.4分钟。该研究确定了通过酯水解、羟基化和/或葡萄糖苷化形成的七种代谢物。确定的主要代谢物是M6(羟基化的FBI-COOH)和M7(FBI-COOH),推荐作为记录Fdu-PB-22摄入的尿液标记(Diao, Scheidweiler, Wohlfarth, Pang, Kronstrand, & Huestis, 2016)。

Fdu-PB-22的酶分析:Jones等人(2019年)的研究重点是Fdu-PB-22的酶促葡萄糖苷化。他们发现Fdu-PB-22在人类肝微粒体(HLMs)中的代谢依赖于UDP-葡萄糖酸。该研究强调了各种肝UDP-葡萄糖醛酸转移酶(UGTs)在Fdu-PB-22及其代谢物的代谢中的作用。这项研究有助于了解由于基因突变或共同使用Fdu-PB-22代谢UGTs的抑制剂而导致的Fdu-PB-22诱导毒性的潜在风险 (Jones, Yarbrough, Shoeib, Bush, Fantegrossi, Prather, Radomińska-Pandya, & Fujiwara, 2019)。

作用机制

未来方向

The physiological and toxicological properties of Fdu-PB-22 are not known . Therefore, future research could focus on these aspects to better understand the implications of its use. Additionally, as Fdu-PB-22 is a derivative of JWH-018, further studies could explore the differences and similarities between these two compounds and their effects.

属性

IUPAC Name |

naphthalen-1-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18FNO2/c27-20-14-12-18(13-15-20)16-28-17-23(22-9-3-4-10-24(22)28)26(29)30-25-11-5-7-19-6-1-2-8-21(19)25/h1-15,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEKSVIFQKKFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016910 | |

| Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1883284-94-3 | |

| Record name | 1-Naphthalenyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883284-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FDU-PB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883284943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FDU-PB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E88884ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the primary metabolic pathways of FDU-PB-22 in humans?

A: Research indicates that FDU-PB-22 is rapidly metabolized in the human liver, primarily by UDP-glucuronosyltransferases (UGTs). [] The main metabolic pathway involves ester hydrolysis of FDU-PB-22, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH). [] FBI-COOH is further metabolized by hydroxylation and glucuronidation. [, ] The major metabolites found in both human hepatocyte samples and authentic urine specimens were hydroxylated FBI-COOH and FBI-COOH itself. []

Q2: Are there any specific UGT enzymes involved in FDU-PB-22 metabolism?

A: While multiple hepatic UGTs appear to be involved in FBI-COOH glucuronidation, UGT1A10, an extra-hepatic isoform, exhibits the highest activity. [] This suggests that genetic variations or co-administration of inhibitors targeting these enzymes could significantly impact FDU-PB-22 metabolism and potentially increase the risk of toxicity. []

Q3: What analytical techniques are most effective for identifying FDU-PB-22 and its related compounds?

A: Gas Chromatography coupled with Cold Electron Ionization Mass Spectrometry (GC-cold-EI-MS) has proven effective in identifying and differentiating FDU-PB-22 from closely related synthetic cannabinoids, such as FUB-PB-22. [] This method overcomes the limitations of conventional GC-EI-MS by enhancing the detection of molecular ions, which are often labile in these compounds. []

Q4: Can Raman spectroscopy be used to classify FDU-PB-22 and other novel psychoactive substances (NPS)?

A: Yes, Raman spectroscopy combined with Principal Components Analysis (PCA) shows promise for classifying NPS, including FDU-PB-22. [] A study using a large dataset of NPS reference materials demonstrated that this approach could differentiate structurally similar compounds like FDU-PB-22 and NM-2201 based on their unique Raman spectral profiles. [] This approach may prove valuable for identifying new psychoactive substances entering the market. []

Q5: What urinary markers are recommended for detecting FDU-PB-22 intake?

A: Based on human hepatocyte and authentic urine sample analysis, hydroxylated FBI-COOH and FBI-COOH itself are recommended as suitable urinary markers for confirming FDU-PB-22 intake. [] These metabolites were found to be predominant in urine specimens after β-glucuronidase hydrolysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,propylester,(1S)-(9CI)](/img/no-structure.png)